molecular formula C16H16N4O2 B5477688 3-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-methoxy-N-methylbenzamide

3-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-methoxy-N-methylbenzamide

Cat. No.: B5477688
M. Wt: 296.32 g/mol
InChI Key: YGINEKKDCVNSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been studied for its potent activities against FGFR1, 2, and 3 . The compound has shown potential in inhibiting breast cancer 4T1 cell proliferation and inducing apoptosis .


Synthesis Analysis

The synthesis of this compound involves chemical modifications of the 1H-pyrrolo[2,3-b]pyridine ring . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position led to a large increase in JAK3 inhibitory activity .


Molecular Structure Analysis

The molecular structure of this compound is based on the 1H-pyrrolo[2,3-b]pyridine scaffold . It includes a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position .


Chemical Reactions Analysis

The compound has shown potent FGFR inhibitory activity, with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . It has also demonstrated the ability to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 212–214 ℃ . Its ATR-FTIR (υmax cm −1) values are 3047 (=C–H, Stretch), 1661 (C=O, Stretch), 1561 (C=C, Stretch), 1418 (C–H, Band), 1242 (C–N, Stretch), 788 (C–Cl, Stretch) .

Mechanism of Action

The compound acts by inhibiting the FGFR signaling pathway, which plays an essential role in various types of tumors . By targeting FGFRs, it represents an attractive strategy for cancer therapy .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the hazard statements H302 - H319 . Precautionary measures include avoiding ingestion and contact with eyes .

Future Directions

The compound has shown potential in cancer therapy, particularly in targeting FGFRs . Future research could focus on optimizing this compound for better efficacy and safety . It could also explore its potential in treating other diseases, given its potent activities against FGFR1, 2, and 3 .

Properties

IUPAC Name

3-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-18-16(21)9-3-4-13(22-2)12(7-9)11-8-14(17)20-15-10(11)5-6-19-15/h3-8H,1-2H3,(H,18,21)(H3,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGINEKKDCVNSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC)C2=CC(=NC3=C2C=CN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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